REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[N:6][CH:5]=[C:4]([Cl:8])[N:3]=1.CS(C)=O.[CH3:13][NH:14][CH2:15][CH:16]1[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1>C(OCC)(=O)C>[Cl:8][C:4]1[N:3]=[C:2]([N:14]([CH3:13])[CH2:15][CH:16]2[CH2:21][CH2:20][O:19][CH2:18][CH2:17]2)[CH:7]=[N:6][CH:5]=1
|
Name
|
|
Quantity
|
298 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CN=C1)Cl
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
TEA
|
Quantity
|
0.418 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
264 mg
|
Type
|
reactant
|
Smiles
|
CNCC1CCOCC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 70° C. for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was let cool to room temperature
|
Type
|
WASH
|
Details
|
washed with 1M NaOH soln
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
(1×), dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to constant mass
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CN=CC(=N1)N(CC1CCOCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 475 mg | |
YIELD: CALCULATEDPERCENTYIELD | 98.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |